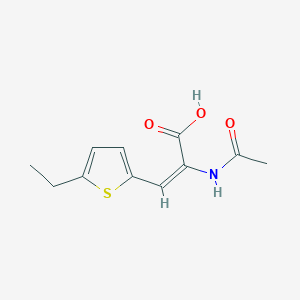
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide
Übersicht
Beschreibung
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide involves the inhibition of certain enzymes and pathways in the body. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide can have various biochemical and physiological effects on the body. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory cytokines, which can reduce inflammation in the body. Additionally, 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide in lab experiments is its specificity for certain enzymes and pathways. This can make it a useful tool for studying the mechanisms of certain diseases and for developing new treatments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide. One area of interest is the development of new cancer treatments that target topoisomerase II. Additionally, this compound could be studied further for its potential use in treating Alzheimer's disease and other neurological disorders. Finally, future research could focus on developing new methods for synthesizing and purifying this compound, which could improve its effectiveness and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-pyridinylmethyl)butanamide has been studied extensively for its potential applications in medicine. It has been shown to have antitumor properties and has been investigated as a potential treatment for various types of cancer, including breast cancer and lung cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)16(17(24)20-11-13-7-5-6-10-19-13)23-18(25)14-8-3-4-9-15(14)21-22-23/h3-10,12,16H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDSFOKMIAVNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(ethylsulfonyl)-N'-[4-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4677005.png)
![2-(isopropylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4677009.png)
![methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4677015.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4677019.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)